REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([CH3:11])[C:8](Cl)=[N:7][CH:6]=1)[CH3:2].C1C=CC(P([C:27]2[CH:32]=[CH:31]C=CC=2)C2C=CC=CC=2)=CC=1.[C:33]([O-])([O-])=O.[K+].[K+].N#N>COCCOC.CC(=O)OCC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[C:9]([CH3:11])[C:8]([CH:33]=[C:32]([CH3:31])[CH3:27])=[N:7][CH:6]=1)[CH3:2] |f:2.3.4,^1:56,58,77,96|
|
Name
|
|
Quantity
|
4.98 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CN=C(C(=C1)C)Cl)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(OCC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 90° C. for 20 h before it
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is degassed
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
is cooled to rt
|
Type
|
WASH
|
Details
|
washed with sat. aq. NaHCO3 (2×50 mL)
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by FC (SiO2, heptane-EA)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CN=C(C(=C1)C)C=C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.98 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |